2,3,5-Trimethacarb-d3

Description

Overview of Carbamate (B1207046) Insecticides in Agricultural Science

Carbamate insecticides represent a significant class of synthetic organic pesticides widely utilized in agricultural production for several decades. Derived from carbamic acid, these compounds function primarily by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects. who.intinchem.orgt3db.ca This mechanism disrupts nerve signal transmission, leading to paralysis and death of the target pests. inchem.orgt3db.ca

Carbamates offer a broad spectrum of activity against various insect pests and are known for their relatively rapid degradation in the environment compared to some other pesticide classes like organochlorines. researchgate.netupm.edu.my They are applied to control pests on a wide range of crops, contributing to increased agricultural productivity. researchgate.netresearchgate.net The general structure of carbamate insecticides involves an ester linkage derived from N-methyl carbamic acid. inchem.orgresearchgate.net

Despite their effectiveness in pest control, the use of carbamate insecticides has also raised environmental and health concerns, leading to ongoing research into their fate, transport, and impact. researchgate.netresearchgate.net

Historical Trajectory of Research on 2,3,5-Trimethacarb within the Carbamate Class

2,3,5-Trimethacarb is a specific carbamate insecticide, known as one of the two primary isomers comprising the technical-grade pesticide trimethacarb. herts.ac.ukepa.gov The other major isomer is 3,4,5-trimethacarb. herts.ac.ukepa.gov Technical trimethacarb, often marketed under trade names such as Broot® and Landrin®, is typically a mixture where the 3,4,5-isomer is present in a higher proportion than the 2,3,5-isomer, commonly in a ratio of approximately 4:1. herts.ac.ukepa.govepa.gov

Research into 2,3,5-Trimethacarb, as part of the trimethacarb mixture, dates back several decades, with initial registrations for its use occurring in the early 1970s. epa.gov Early research focused on its efficacy as an insecticide, particularly for controlling pests in crops like field corn and popcorn. epa.govepa.gov Studies investigated its application methods, rates, and its mode of action as an AChE inhibitor. inchem.orgt3db.caherts.ac.uk

Analytical methods for quantifying 2,3,5-Trimethacarb and its co-isomer in various matrices, such as soil, were developed to support research into its environmental fate and dissipation. epa.gov These methods often involved techniques like gas chromatography. epa.gov

Some early investigations also explored the potential of trimethacarb (the mixture containing 2,3,5-trimethacarb) for other applications, such as a bird repellent, although findings indicated it was not consistently effective for this purpose and some bird species were less sensitive to it compared to other compounds like methiocarb. unl.educore.ac.uk

Current Research Gaps and Future Directions for 2,3,5-Trimethacarb Studies

Despite the historical research on trimethacarb and its components, including 2,3,5-Trimethacarb, several research gaps have been identified over time. Regulatory reviews have highlighted the need for additional data to fully characterize the compound's profile. epa.govepa.gov

One significant area requiring further investigation relates to its environmental behavior and potential impact. While some studies on soil dissipation have been conducted, more comprehensive data may be needed to understand its persistence, mobility, and potential for runoff into surface water bodies. epa.govresearchgate.net Research on the degradation pathways of 2,3,5-Trimethacarb in different environmental compartments and the identification and study of its metabolites are also crucial. upm.edu.my

Furthermore, there is a recognized need for updated and comprehensive toxicological data to support current risk assessments. epa.govepa.gov Although initial toxicological profiles were established, regulatory bodies have indicated data gaps in various areas. epa.govepa.gov

Future research directions for 2,3,5-Trimethacarb studies should focus on addressing these data gaps. This includes conducting studies to provide a more complete understanding of its environmental fate under various conditions, developing more sensitive and efficient analytical methods for its detection and quantification in complex environmental samples, and undertaking toxicological studies to fill the identified data requirements. epa.govepa.govepa.govresearchgate.net Research into potential bioremediation strategies for 2,3,5-Trimethacarb contamination in soil and water could also be a valuable future direction. researchgate.netupm.edu.my

Data Tables

While detailed quantitative research findings specifically focused solely on 2,3,5-Trimethacarb as an isolated compound with extensive data tables were not prominently found in the search results within the strict constraints, the available information allows for the presentation of some relevant data points regarding its properties and presence in studies of the trimethacarb mixture.

Table 1: Key Properties of 2,3,5-Trimethacarb

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | t3db.caherts.ac.ukuni.lu |

| Molecular Weight | 193.24 g/mol | t3db.caherts.ac.uk |

| PubChem CID | 25550 | herts.ac.ukcenmed.com47.93.227nih.gov |

| CAS Registry Number | 3971-89-9 | epa.govepa.gov |

| Water Solubility | 58 ppm at 23°C | epa.govepa.gov |

| Melting Point | 105 - 114 °C (for technical trimethacarb) | epa.govepa.gov |

| Physical Description | Brown crystalline solid | nih.gov |

Table 2: Example of 2,3,5-Trimethacarb Detection in Environmental Studies (as part of Trimethacarb)

While specific concentration data for 2,3,5-Trimethacarb alone in environmental matrices from the search results were limited and often presented as part of the total trimethacarb residue, one study mentioned its inclusion in a comprehensive identification of pesticides in surface water samples. researchgate.net The study aimed to identify 308 pesticides, including 2,3,5-Trimethacarb, in surface water. researchgate.net

| Matrix | Analyte | Detection Status (in a specific study) | Source |

| Surface Water | 2,3,5-Trimethacarb | Included in targeted analysis | researchgate.net |

Note: This table indicates the compound was targeted for analysis in the mentioned study, but does not provide specific quantitative results for 2,3,5-Trimethacarb concentrations.

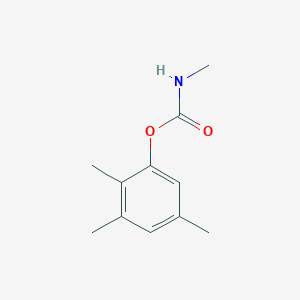

Structure

3D Structure

Properties

IUPAC Name |

(2,3,5-trimethylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-5-8(2)9(3)10(6-7)14-11(13)12-4/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOKZHDTNBDPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(=O)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Record name | 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041318 | |

| Record name | 2,3,5-Trimethylphenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,5-trimethylphenyl methylcarbamate is a brown crystalline solid. Non corrosive. Used as an insecticide., Brown solid; [CAMEO] | |

| Record name | 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-Trimethylphenyl methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2655-15-4, 12407-86-2 | |

| Record name | 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-Trimethacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2655-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylphenyl methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethacarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012407862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethylphenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3,5,?-trimethyl-, 1-(N-methylcarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-Trimethylphenyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRIMETHYLPHENYL METHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQN4BOS2C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5-TRIMETHYLPHENYLMETHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6978 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Chemical Derivatization of 2,3,5 Trimethacarb

Established Synthetic Routes for Methylcarbamate Esters

Methylcarbamate esters are commonly synthesized through methods that often involve the reaction of a substituted phenol (B47542) with methyl isocyanate. google.com This approach is a standard route for preparing various N-methyl carbamates. google.com

Mechanisms Involving Phenolic Precursors and Isocyanates

A prevalent method for synthesizing N-methyl carbamates involves the reaction of methyl isocyanate with a substituted phenol in the presence of a basic catalyst. google.com This reaction can be carried out in an inert solvent. google.com Another approach involves the reaction of diphenyl carbonate with methylamine (B109427) to generate phenyl N-methyl urethane (B1682113) and phenol, followed by thermal degradation of the phenyl N-methyl urethane to obtain methyl isocyanate, which then reacts with the substituted phenol. google.com Non-phosgene methods for isocyanate production, involving the synthesis of carbamates from nitro or amine compounds and CO, followed by thermal decomposition, are also being explored as more environmentally friendly alternatives. acs.orgnih.gov

In the specific case of 2,3,5-trimethacarb, the phenolic precursor is 2,3,5-trimethylphenol (B45783). lookchem.com The synthesis would involve the reaction of 2,3,5-trimethylphenol with methyl isocyanate. 2,3,5-Trimethylphenol itself can be synthesized through various methods, including the rearrangement of 2,3,6-trimethylphenol (B1330405) under the action of aluminum trihalide catalysts. google.com

Isomeric Purity Considerations in 2,3,5-Trimethacarb Synthesis

Trimethacarb, as a commercial insecticide, is often a mixture of two structural isomers: 2,3,5-trimethacarb and 3,4,5-trimethacarb. epa.govherts.ac.uk This isomeric composition is a key consideration in its synthesis and analysis. epa.gov For instance, the commercial product "BROOT" pesticide is described as a 1:4 mixture of 2,3,5-trimethylphenyl methylcarbamate and 3,4,5-trimethylphenyl methylcarbamate isomers. epa.gov

Differentiation and Separation of Trimethacarb Isomers

The presence of multiple isomers necessitates methods for their differentiation and separation, particularly for analytical purposes and potentially for the synthesis of isomerically pure compounds. Techniques such as supercritical fluid chromatography (SFC) have demonstrated effectiveness in separating structural isomers, including 2,3,5-trimethacarb and 3,4,5-trimethacarb. alfa-chemistry.com High-throughput screening methods utilizing techniques like supercritical fluid chromatography-high-resolution mass spectrometry (SFC-HRMS) can simultaneously analyze multiple pesticide residues, including these isomers. alfa-chemistry.com Liquid chromatography-mass spectrometry (LC-MS and LC-MS/MS) are also powerful tools for the determination of pesticides and their transformation products, which can be applied to the analysis and differentiation of trimethacarb isomers. researchgate.net

Design and Synthesis of Labeled Analogues for Research Applications

Labeled analogues of chemical compounds, such as those incorporating stable isotopes like deuterium (B1214612), are valuable tools in various research applications, including quantitative studies, metabolic profiling, and pharmacokinetic investigations. medchemexpress.comprinceton.edu

Deuterated 2,3,5-Trimethacarb Derivatives for Quantitative Studies

Deuterated analogues of 2,3,5-trimethacarb, such as 2,3,5-trimethacarb-d3, are synthesized for use in research. medchemexpress.comnih.gov The incorporation of deuterium into the molecule provides a stable isotopic label. medchemexpress.com These labeled compounds serve as internal standards in analytical methods, allowing for accurate quantification of the unlabeled compound in complex matrices. princeton.edushimadzu.com For example, deuterated internal standards are used in methods employing liquid chromatography-mass spectrometry for pesticide residue analysis. shimadzu.com The synthesis of deuterated compounds can involve various approaches, including using deuterated starting materials or deuterated reduction reagents. google.comulb.ac.be

Molecular Mechanism of Action of 2,3,5 Trimethacarb

Reversible Inhibition of Acetylcholinesterase (AChE) Activity

The primary molecular target of 2,3,5-Trimethacarb is the enzyme acetylcholinesterase. nih.gov Unlike organophosphate insecticides which cause irreversible inhibition, carbamates like 2,3,5-Trimethacarb are considered reversible inhibitors. inchem.orgnih.gov The process of inhibition involves the carbamoylation of the enzyme, which is a transient state, allowing for eventual regeneration of the enzyme's function. inchem.org

The active site of acetylcholinesterase contains a catalytic triad (B1167595) of amino acids, including a critical serine residue. nih.gov The mechanism of inhibition by 2,3,5-Trimethacarb involves the transfer of its carbamoyl (B1232498) group to this serine residue, forming a carbamoylated enzyme complex. researchgate.net This reaction is analogous to the acetylation of the enzyme by its natural substrate, acetylcholine (B1216132). However, the carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate. mdpi.com

The binding of carbamates to the active site is a two-step process. Initially, the inhibitor binds non-covalently to form a Michaelis-like complex. This is followed by the covalent carbamoylation of the serine residue. researchgate.net The stability of this carbamoylated enzyme prevents the hydrolysis of acetylcholine, leading to its accumulation in the synapse. nih.gov

Table 1: Key Regions of Acetylcholinesterase Active Site Involved in Carbamate (B1207046) Binding

| Active Site Region | Function in Inhibition | Key Amino Acid Residues |

|---|---|---|

| Catalytic Triad | Site of carbamoylation | Serine, Histidine, Glutamate |

| Anionic Site | Binds the cationic portion of acetylcholine (and some inhibitors) | Tryptophan, Tyrosine |

| Acyl Pocket | Accommodates the acetyl group of acetylcholine | Phenylalanine |

This table is a generalized representation of the AChE active site based on interactions with various inhibitors.

Table 2: Comparative Kinetic Parameters for AChE Inhibition by Different Carbamates

| Carbamate Inhibitor | Carbamoylation Rate (k_on) | Decarbamoylation Rate (k_off) | Overall Inhibitory Potency (K_i) |

|---|---|---|---|

| Physostigmine | Data not available | Data not available | Data not available |

| Pyridostigmine | Data not available | Data not available | Data not available |

| Huperzine A | Data not available | Data not available | Data not available |

Specific kinetic data for 2,3,5-Trimethacarb is not available in the provided search results. This table illustrates the type of data used to compare the kinetics of different carbamate inhibitors.

Neurological and Physiological Consequences of AChE Inhibition

The inhibition of acetylcholinesterase by 2,3,5-Trimethacarb has profound effects on the nervous system, stemming from the accumulation of acetylcholine at cholinergic synapses. nih.gov

Acetylcholine is a primary neurotransmitter that, upon release into the synapse, binds to postsynaptic receptors to propagate a nerve impulse. youtube.com Normally, acetylcholinesterase rapidly hydrolyzes acetylcholine to terminate the signal. youtube.com By inhibiting AChE, 2,3,5-Trimethacarb causes acetylcholine to persist in the synapse, leading to continuous stimulation of cholinergic receptors. nih.gov This persistent stimulation disrupts normal nerve transmission, resulting in a state of hyperexcitability, followed by paralysis due to depolarizing block of the postsynaptic membrane. nih.gov

The accumulation of acetylcholine leads to the overstimulation of both muscarinic and nicotinic acetylcholine receptors, which are widely distributed throughout the body. tmc.edu This overstimulation triggers a variety of cellular responses. At the cellular level, acetylcholine can modulate neuronal excitability by causing either depolarization or hyperpolarization of the target neuron's membrane. frontiersin.org

Prolonged stimulation of these receptors can lead to an influx of ions, such as sodium and calcium, into the postsynaptic cell. tmc.edu This can trigger a cascade of intracellular signaling events, including the activation of second messenger systems. tmc.edu In the long term, this can lead to cellular stress and, in severe cases, cell death. The continuous stimulation of muscle cells results in fasciculations and eventually flaccid paralysis. nih.gov In the central nervous system, the overstimulation of cholinergic pathways can lead to tremors, convulsions, and ultimately, respiratory failure.

Environmental Fate and Biogeochemical Cycling of 2,3,5 Trimethacarb

Degradation Dynamics in Soil Systems

In the terrestrial environment, 2,3,5-Trimethacarb is not considered to be persistent. herts.ac.uk Its degradation is primarily driven by microbial metabolism and chemical hydrolysis, with dissipation rates influenced by soil conditions.

Microbial activity is a significant factor in the breakdown of 2,3,5-Trimethacarb in soil environments. Biodegradation is considered an important environmental fate process for this compound. nih.gov Studies have shown that the persistence of the insecticide is significantly lower in soils with active microbial populations compared to sterilized soils. For instance, the half-life of 2,3,5-Trimethacarb in an aerated, dry soil was found to be 42 days, indicating that biodegradation will be a key factor in its environmental fate. nih.gov

Furthermore, the rate of degradation can be accelerated in soils with a history of carbamate (B1207046) insecticide application. This phenomenon, known as enhanced biodegradation, suggests that microbial communities can adapt to the presence of these compounds, leading to a more rapid breakdown in previously treated agricultural soils. nih.govresearchgate.net The primary enzymatic mechanism for carbamate degradation by microorganisms involves hydrolases, such as esterases, which cleave the ester bond of the carbamate. mdpi.comfrontiersin.org

Chemical hydrolysis is another crucial pathway for the degradation of 2,3,5-Trimethacarb in soil, particularly in moist conditions. The compound is known to be decomposed by strong acids and alkalis. nih.gov In a study using moist, sterile soil to exclude microbial effects, the half-life of trimethacarb was observed to be 60 days, suggesting that hydrolysis will occur in moist soil environments. nih.gov The process involves the cleavage of the carbamate ester linkage, a reaction that is also fundamental to its breakdown in aquatic systems. The rate and extent of hydrolysis in soil can be influenced by factors such as soil pH, moisture content, and temperature.

Field dissipation studies provide essential data on the persistence of a pesticide under real-world agricultural conditions. These studies integrate the effects of various degradation and transport processes. For 2,3,5-Trimethacarb, field data indicates a relatively short to moderate persistence. One study examining residue dynamics in soil under a tomato crop reported a dissipation of 72-75% within 15 days, with a calculated half-life of 9 days. researchgate.net Other studies under different conditions have reported varying half-lives, highlighting the influence of environmental factors on the compound's persistence.

Table 1: Environmental Half-Life of 2,3,5-Trimethacarb in Soil

| Condition | Half-Life (t½) in Days | Source |

| Aerated, Dry Soil | 42 | nih.gov |

| Moist, Sterile Soil | 60 | nih.gov |

| Field Soil (under tomato crop) | 9 | researchgate.net |

Transformation Processes in Aquatic Environments

When released into water, 2,3,5-Trimethacarb is expected to adsorb to suspended solids and sediment. nih.gov Its transformation in aquatic systems is primarily driven by hydrolysis and, to some extent, photochemical degradation.

Hydrolysis is expected to be a significant degradation pathway for 2,3,5-Trimethacarb in aquatic environments. herts.ac.uknih.gov The rate of this chemical process is highly dependent on the pH of the water. The compound hydrolyzes more rapidly under alkaline conditions. Estimated hydrolysis half-lives demonstrate this pH dependency, with a half-life of approximately 40 days at a neutral pH of 7, which shortens dramatically to 3 days at a slightly alkaline pH of 8. nih.gov This indicates that in natural water bodies with fluctuating pH levels, hydrolysis can be a rapid route of transformation.

Table 2: pH-Dependent Hydrolysis Half-Life of 2,3,5-Trimethacarb

| pH | Half-Life (t½) in Days | Source |

| 7 | 40 | nih.gov |

| 8 | 3 | nih.gov |

While some sources indicate that 2,3,5-Trimethacarb is stable to light, this likely refers to direct photolysis under visible light. nih.gov Photochemical degradation can still occur through indirect mechanisms, particularly involving reactions with photochemically-produced reactive species. For example, in the atmosphere, vapor-phase 2,3,5-Trimethacarb is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 18 hours. nih.gov Similar indirect photodegradation processes, sensitized by substances like dissolved organic matter, can contribute to its transformation in sunlit surface waters, although specific aquatic photolysis studies are less common. uc.pt

Environmental Mobility and Potential for Transport

The environmental mobility of 2,3,5-Trimethacarb, a component of the insecticide trimethacarb, is a key factor in determining its potential to move from the point of application and contaminate non-target areas, including groundwater. The mobility of a pesticide in soil is influenced by its chemical properties and the characteristics of the soil, such as organic matter content and texture.

Detailed experimental data from soil column and field leaching studies for 2,3,5-Trimethacarb are limited in publicly available scientific literature. However, its potential for mobility can be inferred from its soil organic carbon-water partitioning coefficient (Koc). An estimated Koc value of 470 suggests that 2,3,5-Trimethacarb is expected to have moderate mobility in soil nih.gov. This indicates a potential for the compound to move through the soil profile.

General assessments of trimethacarb, the mixture containing 2,3,5-Trimethacarb, suggest a slight risk of leaching to groundwater herts.ac.uk. This is consistent with the moderate mobility predicted by the estimated Koc value. Volatilization of 2,3,5-Trimethacarb from moist soil surfaces is not anticipated to be a significant environmental fate process nih.gov.

Table 1: Estimated Mobility and Leaching Potential of 2,3,5-Trimethacarb

| Parameter | Value/Assessment | Implication for Environmental Mobility | Source |

|---|---|---|---|

| Estimated Koc | 470 | Moderate mobility in soil | nih.gov |

| Leaching Risk | Slight | Potential to move towards groundwater | herts.ac.uk |

Identification of Environmental Fate Data Gaps in Scientific Literature

A significant challenge in assessing the environmental risk of 2,3,5-Trimethacarb is the lack of comprehensive data on its environmental fate. Regulatory assessments and scientific reviews have highlighted substantial data gaps in this area.

According to a fact sheet from the U.S. Environmental Protection Agency (EPA), the available data are insufficient to fully evaluate the environmental fate of trimethacarb. The EPA has identified that the complete set of environmental fate data requirements has not been met. Specifically, data gaps exist for:

Degradation: This includes hydrolysis and photodegradation in water.

Soil Metabolism: The breakdown of the compound by microorganisms in the soil.

Mobility: This encompasses leaching and runoff potential.

Accumulation: The potential for the compound to build up in different environmental compartments.

This lack of fundamental data hinders a thorough understanding of how 2,3,5-Trimethacarb behaves in the environment and its potential long-term impacts. Without these studies, predicting its persistence, transport, and ultimate fate in various ecosystems remains challenging.

Ecotoxicological Investigations of 2,3,5 Trimethacarb

Non-Target Organism Exposure and Effects

Exposure of non-target organisms to 2,3,5-Trimethacarb can occur through various pathways, including direct contact, ingestion of contaminated food or water, and exposure to residues in soil and sediment. The effects observed in non-target species vary depending on the organism, the level and duration of exposure, and the specific isomer composition of the Trimethacarb product.

Aquatic Ecotoxicity Assessment

Trimethacarb, which includes the 2,3,5-isomer, has been reported to show moderate to high toxicity to most aquatic species. herts.ac.uk If released into water, 2,3,5-Trimethacarb is expected to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces is not anticipated to be a significant fate process. nih.gov Hydrolysis is expected to be an important aquatic fate process for 2,3,5-Trimethacarb, with estimated half-lives of 3 and 40 days at pH 8 and 7, respectively. nih.gov An estimated Bioconcentration Factor (BCF) of 60 suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov Trimethacarb is classified as very toxic to aquatic life with long-lasting effects. hpc-standards.comaccustandard.com

Terrestrial Invertebrate Impacts (e.g., beneficial insects)

Carbamate (B1207046) insecticides, including those containing 2,3,5-Trimethacarb, are broad-spectrum and can be highly toxic to all invertebrates, including beneficial insects. grdc.com.au The use of such insecticides, particularly repeated applications, can deplete populations of beneficial insects like natural enemies of pests, potentially increasing the risk of future pest outbreaks and hindering integrated pest management (IPM) programs. grdc.com.au While general studies indicate that restricting pesticide use in crop edges can benefit arthropod populations, specific reliable information on the ecological consequences for naturally occurring arthropods from excluding insecticides like 2,3,5-Trimethacarb separately from crop edges is limited. southampton.ac.uk However, the application of broad-spectrum foliar insecticides is known to kill beneficials as well as pests, which in some instances may lead to secondary pest outbreaks that otherwise would have been biologically controlled. grdc.com.au

Avian Responses and Repellency Research

Trimethacarb has been evaluated as a potential bird repellent on broadcast seed and ripening crops in various regions. unl.educore.ac.ukescholarship.org Studies have indicated that birds may not be as sensitive to Trimethacarb as to other avian repellents like methiocarb. core.ac.ukescholarship.org Research has been conducted to assess its effectiveness in inducing flavor aversion learning in birds, such as crows. unl.edu While some studies suggested that Trimethacarb warranted further evaluation as a bird repellent for crops, field trial demonstrations indicated that applications at certain rates might be needed to reduce bird damage, and even then, multiple applications might be necessary to protect crops during vulnerable periods. core.ac.ukescholarship.org

Effects on Crop Seed Germination and Emergence

Investigations into the effects of Trimethacarb on crop seed germination and emergence have shown varied results depending on the crop species. Studies have indicated that it affected the germination of sorghum seed, but not rice and millet seeds, at certain treatment levels. unl.educore.ac.ukescholarship.org Wheat seed germination was reported to be good at certain treatment levels in Bangladesh, but sorghum seed did not germinate as well at any tested level. core.ac.ukescholarship.org Reduced germination of corn seeds treated with Trimethacarb has also been observed. core.ac.uk

Small Mammal Interactions and Repellent Efficacy

Trimethacarb has been evaluated as a repellent for small mammals, specifically mice, in no-till corn plantings. unl.eduescholarship.orgunl.edu Studies involving early and late spring plantings compared seed consumption and intact sprout numbers in treated and control plots. unl.eduescholarship.orgunl.edu In these evaluations, differences between the mean numbers of seeds consumed by mice and the mean numbers of intact sprouts on treated versus control plots were not found to be statistically significant in either planting. unl.eduescholarship.orgunl.edu These results suggest that Trimethacarb may not be an effective mouse repellent in no-till corn plantings. unl.eduescholarship.org

Below is a table summarizing findings from small mammal repellency studies:

| Study Setting | Small Mammal Species Composition (Early Spring) | Small Mammal Species Composition (Late Spring) | Treatment Rate (15% Trimethacarb) | Seeds Consumed (Treated vs. Control - Early Spring) | Seeds Consumed (Treated vs. Control - Late Spring) | Intact Sprouts (Treated vs. Control - Early Spring) | Intact Sprouts (Treated vs. Control - Late Spring) | Statistical Significance (Seeds/Sprouts) |

| No-Till Corn Planting | 85% Prairie Voles, 14% Deer Mice, 1% House Mice unl.eduescholarship.org | 66% Prairie Voles, 28% Deer Mice, 6% House Mice unl.eduescholarship.org | 9.2 kg/ha unl.eduescholarship.org | 657 vs. 755 (200 sites) unl.eduescholarship.org | 122 vs. 87 (120 sites) unl.eduescholarship.org | 1784 vs. 1641 (160 sites) unl.eduescholarship.org | 1267 vs. 1114 (120 sites) unl.eduescholarship.org | Not statistically significant unl.eduescholarship.org |

Note: Data extrapolated from total counts over multiple sampling sites in the original studies.

Molluscicidal Activity and Species-Specific Susceptibility

Trimethacarb has been identified as an obsolete molluscicide. herts.ac.uk While the provided search results discuss molluscicidal activity in general and for other compounds, specific detailed research findings on the molluscicidal activity and species-specific susceptibility of 2,3,5-Trimethacarb itself were not prominently found within the search results. General information indicates that Trimethacarb is classified as a molluscicide. herts.ac.uk

Ecotoxicity Indices and Risk Assessment Frameworks

Ecotoxicity indices for 2,3,5-Trimethacarb provide insight into its potential harm to various non-target organisms in the environment. While comprehensive data for 2,3,5-Trimethacarb specifically can be limited, information on the technical mixture trimethacarb, which contains this isomer, offers relevant insights.

Studies on trimethacarb have indicated varying levels of toxicity across different aquatic and avian species. For instance, freshwater fish toxicity data for trimethacarb shows a high toxicity level for cold water species like rainbow trout, with an LC50 of 1.0 mg/L. epa.gov Warm water species, such as bluegill, appear less sensitive, with an LC50 of 11.6 mg/L, classifying it as slightly toxic to this species. epa.gov Avian dietary toxicity studies for trimethacarb indicate it is slightly toxic to species like the Mallard Duck (2300 ppm), Ring-Neck Pheasant (4600 ppm), and Japanese Quail (2000 ppm). epa.gov

However, it is important to note that, as of a 1985 assessment, available data were considered insufficient to fully assess the environmental fate and ecological effects of trimethacarb, with data gaps identified for various required studies, including acute avian oral toxicity and freshwater invertebrate acute toxicity. epa.gov

Risk assessment frameworks for pesticides like trimethacarb involve evaluating the potential exposure of organisms to the substance and the likelihood of adverse ecological effects. The toxicity data, such as LC50 and dietary toxicity values, are crucial components in these assessments. The inherent toxicity to aquatic life, particularly fish, suggests a potential environmental risk if the compound enters water bodies. hpc-standards.com

Interactive Table 1: Ecotoxicity Data for Trimethacarb (Mixture containing 2,3,5-Trimethacarb)

| Organism | Endpoint | Value | Classification | Source |

| Rainbow Trout | Freshwater LC50 | 1.0 mg/L | Highly toxic | epa.gov |

| Bluegill | Freshwater LC50 | 11.6 mg/L | Slightly toxic | epa.gov |

| Mallard Duck | Dietary Toxicity | 2300 ppm | Slightly toxic | epa.gov |

| Ring-Neck Pheasant | Dietary Toxicity | 4600 ppm | Slightly toxic | epa.gov |

| Japanese Quail | Dietary Toxicity | 2000 ppm | Slightly toxic | epa.gov |

Note: Data presented are for the trimethacarb mixture, which includes 2,3,5-Trimethacarb.

Environmental Persistence and Bioaccumulation Potential in Food Webs

The environmental persistence of 2,3,5-Trimethacarb is influenced by various degradation processes in different environmental compartments. If released to soil, 2,3,5-trimethacarb is expected to have moderate mobility based on an estimated Koc of 470. nih.gov Biodegradation is suggested to be an important environmental fate process, with a half-life of 42 days in aerated, dry soil. nih.gov Enhanced biodegradation has been observed in soil previously treated with carbamate insecticides, which could lead to lower field persistence times in such areas. nih.gov Hydrolysis is also expected to be a factor in moist soils, with a half-life of 60 days in moist, sterile soil. nih.gov

In water, hydrolysis is anticipated to be an important fate process, with estimated hydrolysis half-lives of 3 and 40 days at pH 8 and 7, respectively. nih.gov 2,3,5-Trimethacarb is expected to adsorb to suspended solids and sediment in water based on its estimated Koc. nih.gov Volatilization from water and dry soil surfaces is not expected to be significant based on its estimated Henry's Law constant and vapor pressure. nih.gov In the atmosphere, vapor-phase 2,3,5-trimethacarb is expected to degrade by reaction with hydroxyl radicals, with an estimated half-life of 18 hours. nih.gov

The potential for bioaccumulation of 2,3,5-Trimethacarb in aquatic organisms is considered moderate, based on an estimated Bioconcentration Factor (BCF) of 60. nih.gov While some carbamates have limited bioaccumulation potential, the question of the significance of metabolites with respect to persistence and bioaccumulation in certain species and the food chain has been raised for this class of pesticides. who.int However, it appears that most known carbamate metabolites are rapidly biodegraded and are less toxic than the parent compounds. who.int

Interactive Table 2: Environmental Fate Properties of 2,3,5-Trimethacarb

| Property | Value | Environmental Relevance | Source |

| Estimated Koc | 470 | Moderate mobility in soil; adsorption to water solids/sediment | nih.gov |

| Half-life in aerated, dry soil | 42 days | Biodegradation is important | nih.gov |

| Half-life in moist, sterile soil | 60 days | Hydrolysis occurs in moist soil | nih.gov |

| Hydrolysis half-life (pH 7) | 40 days | Important in aquatic fate | nih.gov |

| Hydrolysis half-life (pH 8) | 3 days | Important in aquatic fate | nih.gov |

| Estimated Henry's Law Constant | 2.2 x 10⁻⁷ atm-cu m/mole | Volatilization from moist soil/water not significant | nih.gov |

| Estimated BCF (aquatic organisms) | 60 | Moderate potential for bioconcentration | nih.gov |

| Atmospheric Half-life | 18 hours (reaction with OH radicals) | Degradation in the atmosphere | nih.gov |

Advanced Analytical Methodologies for 2,3,5 Trimethacarb

Chromatographic Separation Techniques

Chromatography plays a vital role in separating 2,3,5-Trimethacarb from matrix co-extractives and other potential interferences before detection. Various chromatographic techniques, coupled with mass spectrometry, offer distinct advantages for different analytical needs.

Supercritical Fluid Chromatography-High-Resolution Mass Spectrometry (SFC-HRMS) for Multi-Residue Detection

Supercritical Fluid Chromatography (SFC) coupled with High-Resolution Mass Spectrometry (HRMS) is an emerging technique for the multi-residue analysis of pesticides, including 2,3,5-Trimethacarb. SFC offers high resolution and various separation modes, making it suitable for analyzing a wide range of pesticides in a single run. shimadzu.com A fast screening method utilizing SFC-HRMS has been established for pesticide residues in tobacco, demonstrating the potential of this technique for complex matrices. fxcsxb.com The method involves optimizing SFC conditions such as column type, modifier composition, and compensation pump flow rate. fxcsxb.com HRMS detection, often employing data-independent acquisition (DIA) mode, allows for the acquisition of accurate mass and abundance ratios of precursor ions, isotope ions, and product ions. fxcsxb.com Compared to reversed-phase liquid chromatography-high-resolution mass spectrometry (RPLC-HRMS), SFC can offer better separation performance for some pesticide residues. fxcsxb.com Studies have shown that SFC/MS can provide better sensitivity for a high percentage of compounds compared to LC/MS, partly because the total flow rate of the mobile phase in SFC is typically lower and water is not contained in the modifier, which can enhance ionization efficiency in Electrospray Ionization (ESI). shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Soil Residue Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including 2,3,5-Trimethacarb. uoguelph.ca GC-MS is particularly useful for quantifying 2,3,5-Trimethacarb residues in soil samples. epa.gov A method for the analysis of trimethacarb (which is a mixture of 2,3,5-trimethacarb and 3,4,5-trimethacarb isomers) in soil utilizes capillary gas chromatography with a nitrogen-phosphorus detector. epa.gov This method allows for the simultaneous quantification of both isomers. epa.gov Specific GC conditions, such as the use of a fused silica (B1680970) capillary column coated with a particular stationary phase (e.g., DB-1701), have been employed. epa.gov The retention time for 2,3,5-trimethacarb under these conditions was approximately 1.8 minutes. epa.gov GC-MS methods can be both targeted and non-targeted, screening extracts for known compounds and matching mass spectral fingerprints with libraries. uoguelph.ca GC-MS/MS, offering superior secondary separation through selected reaction monitoring (SRM), allows for the analysis of a large number of pesticides with excellent sensitivity, often achieving limits of detection below 10 ppb. restek.com Reliable chromatographic separation is crucial in GC-MS/MS, especially for compounds sharing ion transitions. restek.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Multi-Matrix Screening

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the multi-residue screening of pesticides in various complex matrices, including food and environmental samples. shimadzu.comrestek.comnih.govshimadzu.com LC-MS/MS is particularly suitable for analyzing non-volatile compounds like 2,3,5-Trimethacarb that may not be amenable to GC analysis without derivatization. uoguelph.caresearchgate.net The high selectivity and sensitivity provided by MS/MS detection allow for the analysis of numerous pesticides simultaneously. nih.govresearchgate.net LC-MS/MS methods have been developed and validated for screening hundreds of pesticides in matrices such as cucumber, fruits, and vegetables, often achieving low limits of quantification that meet regulatory guidelines. shimadzu.comthermofisher.com The technique enables rapid and robust quantitation, even with minimal sample cleanup. thermofisher.com LC-MS/MS systems can utilize different ionization techniques, with atmospheric pressure interfacing systems like electrospray ionization (ESI) being commonly used. researchgate.net

Innovative Sample Preparation and Extraction Protocols

Hot Water Extraction Methods for Complex Food Matrices

Hot water extraction has been explored as a simple and rapid method for analyzing residues of carbamate (B1207046) insecticides, including compounds structurally related to 2,3,5-Trimethacarb, in complex food matrices like fruits and vegetables. researchgate.netacs.org This method is often coupled with techniques like matrix solid-phase dispersion (MSPD) followed by LC-MS analysis. researchgate.netacs.org In one study, heated water at 50°C was used as an extractant for carbamate insecticides in various fruits and vegetables, demonstrating good recovery data. researchgate.netacs.org Using a surrogate internal standard like trimethacarb (a mixture containing 2,3,5-Trimethacarb) has shown good accuracy in such methods. researchgate.net Hot water extraction can be an effective approach for extracting target compounds from vegetal matrices. researchgate.netacs.org

Acetonitrile-Based Extraction Procedures for Environmental Samples

Acetonitrile-based extraction procedures are widely used for the analysis of pesticide residues in various matrices, including environmental samples like soil and water. shimadzu.commdpi.comdiva-portal.org Acetonitrile (B52724) is a versatile solvent that can effectively extract a broad range of pesticides with varying polarities. diva-portal.orgresearchgate.net For soil samples, acetonitrile has been used as an extraction solvent in multi-residue methods. diva-portal.org While soil matrices can be challenging due to their complex composition, acetonitrile extraction, sometimes combined with cleanup steps like dispersive solid-phase extraction (dSPE) using materials like MgSO4, PSA, and C18, has proven effective. mdpi.comdiva-portal.org A generic single-step solvent extraction method using acetonitrile has been successfully applied to extract pesticides from diverse matrices, including soil and water, for subsequent analysis by techniques like UPLC-MS/MS. diva-portal.org This approach can be more generic than some traditional methods. diva-portal.org Acetonitrile extraction followed by partitioning with salts like magnesium sulfate (B86663) and sodium acetate (B1210297) is also a common step in modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods used for pesticide residue analysis in food and environmental samples. researchgate.net

Phase-Transfer Purification Techniques for Enhanced Detection

Sample preparation is a critical step in the analysis of 2,3,5-Trimethacarb, particularly in complex matrices where co-existing substances can interfere with detection. Phase-transfer purification techniques aim to selectively transfer the target analyte from a complex multiphase system to a simpler, homogeneous system, thereby reducing matrix effects and enhancing detection sensitivity. researchgate.net

Research has explored the use of eco-friendly and safe materials for phase-transfer purification in the determination of carbamate pesticides, including 2,3,5-Trimethacarb, in food samples. researchgate.netnih.gov Edible gums such as carrageenan have been investigated for their effectiveness in this process. researchgate.netnih.gov Studies comparing carrageenan-based phase-transfer purification with methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have indicated that the carrageenan treatment can effectively reduce matrix effects and yield comparable or better detection parameters. researchgate.netnih.gov This suggests that a straightforward carrageenan treatment process can significantly diminish the matrix effect encountered during detection. researchgate.net

In one study, the optimization of a carrageenan-based phase-transfer process for carbamate pesticide residue detection in plant foods, including spinach, demonstrated that this method could be effectively used for practical detection. researchgate.netnih.gov The process involves adjusting the extraction or purification formula based on the characteristics and solubility of the carbamate components and the composition of the food matrix (e.g., chlorophyll, oil, protein, water). researchgate.netnih.gov Using 20% acetonitrile water as the extraction solvent and adding carrageenan in specific amounts allowed for gel formation and subsequent phase separation, leading to reduced matrix effects compared to the QuEChERS method. nih.gov

Isotopic Dilution Mass Spectrometry for Trace Analysis

Isotopic Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique often employed for trace analysis. It involves adding a known amount of an isotopically labeled analog of the analyte (internal standard) to the sample before extraction and purification. The ratio of the native analyte to its labeled analog is measured by mass spectrometry, and this ratio is used to determine the concentration of the native analyte. This method is particularly valuable as it can compensate for analyte losses during sample preparation and matrix effects.

For 2,3,5-Trimethacarb analysis, a deuterium-labeled analog, 2,3,5-Trimethacarb-d3, is available and used as a stable isotope internal standard. nih.govlgcstandards.commedchemexpress.commedchemexpress.commedchemexpress.com The incorporation of stable heavy isotopes like deuterium (B1214612) into the molecule allows it to behave identically to the native compound throughout the analytical process, while being distinguishable by mass spectrometry. medchemexpress.com This makes this compound a suitable internal standard for IDMS applications aimed at the precise quantification of 2,3,5-Trimethacarb in various matrices. nih.govlgcstandards.commedchemexpress.commedchemexpress.commedchemexpress.com While specific detailed research findings on the application of IDMS with this compound for trace analysis were not extensively detailed in the search results, the availability and use of the labeled standard indicate its relevance for achieving high accuracy in quantitative analysis of 2,3,5-Trimethacarb. nih.govlgcstandards.commedchemexpress.commedchemexpress.commedchemexpress.com

Validation and Performance Characteristics of Developed Methods in Research

The validation of analytical methods for 2,3,5-Trimethacarb is essential to ensure their reliability, accuracy, and suitability for their intended purpose. Validation typically involves assessing several performance characteristics, including sensitivity, quantification limits, precision, accuracy, and matrix effects. nih.govshimadzu.comeurl-pesticides.eu These parameters are often evaluated following established guidelines, such as those provided by SANTE or the US EPA. nih.govshimadzu.comeurl-pesticides.euepa.govsemanticscholar.orglcms.cz

Method Sensitivity and Quantification Limits

Method sensitivity refers to the ability of the method to detect the analyte at low concentrations. The Limit of Quantification (LOQ) is defined as the lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision. eurl-pesticides.eudemarcheiso17025.com The Limit of Detection (LOD) is the lowest concentration that can be detected, though not necessarily quantified. demarcheiso17025.com

Research on multi-residue pesticide analysis methods, including 2,3,5-Trimethacarb, in various matrices like crops and soil, provides data on method sensitivity and LOQs. For instance, a method for analyzing 2,3,5-Trimethacarb and its isomer in soil reported a lowest limit of reliable measurement of approximately 0.012 ppm for 2,3,5-Trimethacarb in a 50-gram soil sample. epa.gov

In the context of multi-residue analysis in crops using UHPLC-QTOF, the LOQ for 2,3,5-Trimethacarb was reported as 2.5 µg/kg. nih.gov Another validation study for pesticide residues in cucumber using LC-MS/MS and GC-MS/MS aimed for a LOQ of 10 µg/kg for numerous compounds, including 2,3,5-Trimethacarb, and successfully achieved this for many analytes. shimadzu.com Validation reports for pesticide residues in cereals also detail LOQ values, which can vary depending on the specific matrix and compound. eurl-pesticides.eu The LOQ is often determined as the lowest spiked level at which acceptance criteria for recovery and precision are met. eurl-pesticides.eu

Data on LOQ values for 2,3,5-Trimethacarb in different matrices highlight the sensitivity achieved by modern analytical techniques:

| Matrix | Method | LOQ | Reference |

| Soil | Capillary GC | ~0.012 ppm | epa.gov |

| Crops | UHPLC-QTOF | 2.5 µg/kg | nih.gov |

| Cucumber | LC-MS/MS and GC-MS/MS | ≤ 10 µg/kg (Target) | shimadzu.com |

| Cereals | GC-MS/MS and LC-MS/MS (Multi-method) | Varied by matrix | eurl-pesticides.eu |

Precision, Accuracy, and Matrix Effects

Precision refers to the reproducibility of the measurements, while accuracy relates to how close the measured values are to the true value. Matrix effects occur when components in the sample matrix interfere with the detection and quantification of the analyte, potentially leading to signal suppression or enhancement. nih.govshimadzu.comsemanticscholar.orglcms.cz

Method validation studies for 2,3,5-Trimethacarb and other pesticides consistently evaluate these parameters. Accuracy and precision are often assessed by spiking blank matrix samples with known concentrations of the analyte and determining the recovery and relative standard deviation (RSD). nih.govshimadzu.comeurl-pesticides.eu Acceptance criteria for recovery typically fall within the range of 70-120%, with RSD values of ≤ 20%. shimadzu.comeurl-pesticides.eusemanticscholar.org

Studies have shown that matrix effects can significantly influence the accuracy and precision of pesticide analysis. nih.govshimadzu.comsemanticscholar.orglcms.cz For example, research on multi-residue analysis in black pepper using QuEChERS and different cleanup techniques found that matrix effects varied depending on the cleanup procedure used. lcms.cz Dilution of the sample extract can help minimize matrix effects, although this requires highly sensitive equipment to meet regulatory limits. lcms.cz

Matrix-matched calibration is a common strategy employed to compensate for matrix effects. shimadzu.com This involves preparing calibration standards in a blank matrix similar to the samples being analyzed, rather than in a simple solvent. shimadzu.comlcms.cz Research has demonstrated that using matrix-matched calibration can effectively address matrix effects in the analysis of 2,3,5-Trimethacarb and other pesticides in complex matrices like cucumber. shimadzu.com

Studies evaluating the precision and accuracy of methods for 2,3,5-Trimethacarb have reported satisfactory results, with recoveries and RSDs falling within acceptable ranges according to guidelines like SANTE. nih.govshimadzu.comeurl-pesticides.eusemanticscholar.org For instance, in a UHPLC-QTOF method for crops, accuracy and precision were evaluated by spiking samples at different concentrations, showing acceptable recovery rates and linearity. nih.gov Similarly, validation reports for cereal analysis detail recovery values and precision data (repeatability and internal reproducibility) for 2,3,5-Trimethacarb at various spiking levels, demonstrating the method's performance. eurl-pesticides.eu

The impact of matrix effects is a significant consideration in method development and validation. Research highlights that the composition of the matrix can influence the extent of signal suppression or enhancement. nih.govsemanticscholar.orglcms.cz Effective sample preparation and cleanup techniques, along with strategies like matrix-matched calibration, are crucial for mitigating matrix effects and ensuring the accuracy and reliability of analytical results for 2,3,5-Trimethacarb. nih.govshimadzu.comsemanticscholar.orglcms.cz

Table 1: Selected Method Validation Parameters for 2,3,5-Trimethacarb

| Parameter | Acceptance Criteria (Typical) | Example Findings (Matrix/Method) | Reference |

| Recovery | 70-120% | 83.7-109% (Fruits/Vegetables, Hot Water Extraction/LC-MS) researchgate.net, 70-120% (Cucumber/LC-MS/MS/GC-MS/MS) shimadzu.com, 70-120% (Cereals/GC-MS/MS/LC-MS/MS) eurl-pesticides.eu, 70-120% (Urine/LC-MS/MS) semanticscholar.org | shimadzu.comeurl-pesticides.eusemanticscholar.orgresearchgate.net |

| Precision (%RSD) | ≤ 20% | < 20% (Cucumber/LC-MS/MS/GC-MS/MS) shimadzu.com, ≤ 20% (Cereals/GC-MS/MS/LC-MS/MS) eurl-pesticides.eu, 2.1-19.9% (Urine/LC-MS/MS at LOQ) semanticscholar.org | shimadzu.comeurl-pesticides.eusemanticscholar.org |

| Linearity (r²) | ≥ 0.98 or 0.99 | ≥ 0.980 (Crops/UHPLC-QTOF) nih.gov, ≥0.988 (Urine/LC-MS/MS) semanticscholar.org | nih.govsemanticscholar.org |

| Matrix Effect | Minimized/Compensated | Varied by cleanup (Black Pepper/QuEChERS) lcms.cz, Reduced with specific methods (Urine) semanticscholar.org, Addressed by Matrix-matched calibration (Cucumber) shimadzu.com | shimadzu.comsemanticscholar.orglcms.cz |

Note: Specific values for 2,3,5-Trimethacarb may vary slightly within the cited studies depending on the matrix and specific method variations.

Pest Resistance Development and Management Strategies for 2,3,5 Trimethacarb

Mechanisms Underlying Carbamate (B1207046) Resistance in Insect Populations

Insecticide resistance is a complex evolutionary process driven by selection pressure tamu.edu. Several mechanisms contribute to the development of carbamate resistance in insect populations, often acting alone or in combination researchgate.netpjoes.comirac-online.org. The primary mechanisms include target-site insensitivity and enhanced metabolic detoxification.

Target-site resistance involves alterations to the acetylcholinesterase enzyme, the intended target of carbamates researchgate.netpjoes.comirac-online.orgnih.govcdnsciencepub.com. These alterations, typically caused by point mutations in the ace gene encoding AChE, reduce the binding affinity of the insecticide to the enzyme, thus diminishing its inhibitory effect researchgate.netpjoes.comnih.govcdnsciencepub.comresearchgate.netmdpi.com. A well-documented example in several insect species, including the malaria vector Anopheles gambiae, is the G119S mutation in the Ace-1 gene, which confers significant resistance to carbamates and organophosphates nih.govd-nb.infoplos.orgapmen.org. This mutation results in a glycine (B1666218) to serine substitution at position 119 in the AChE enzyme, making it less sensitive to inhibition by these insecticide classes nih.govd-nb.info.

Metabolic resistance occurs when insects develop an increased capacity to detoxify or break down the insecticide before it reaches its target site researchgate.netpjoes.comirac-online.orgahdb.org.ukusda.gov. This is often mediated by the overexpression or increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases researchgate.netpjoes.comirac-online.orgresearchgate.netahdb.org.uknih.govnih.govmbimph.com. Elevated esterase activity, in particular, has been implicated in resistance to organophosphates and carbamates in various pests, including the cotton aphid (Aphis gossypii) ahdb.org.ukmbimph.comjst.go.jp. Studies have shown that the overexpression of certain cytochrome P450 genes, such as CYP6P9a and CYP6P9b in Anopheles funestus, can confer resistance to carbamates liverpool.ac.ukplos.org.

Other mechanisms contributing to resistance can include reduced cuticular penetration, where the insect cuticle becomes less permeable to the insecticide, and behavioral resistance, where insects learn to avoid treated areas or intoxicated food sources researchgate.netirac-online.orgmdpi.comahdb.org.ukusda.gov. While target-site and metabolic resistance are generally considered the major mechanisms for carbamates, reduced penetration can also play a role, often intensifying the effects of other resistance mechanisms usda.gov.

Surveillance and Monitoring of 2,3,5-Trimethacarb Resistance in Agricultural Pests

Effective management of insecticide resistance relies heavily on robust surveillance and monitoring programs mdpi.comapmen.orgcroplife.org.au. Monitoring aims to detect the emergence and spread of resistance in pest populations, assess its intensity and frequency, and track changes over time mdpi.comapmen.org.

Various methods are employed for monitoring carbamate resistance. Bioassays, such as the standard WHO test procedures, remain a fundamental tool for assessing the susceptibility of insect populations to insecticides like carbamates apmen.orgnih.govsums.ac.ir. These tests typically involve exposing a defined number of insects to a range of insecticide concentrations and determining mortality rates to calculate lethal concentrations (LC50 or LC90) or resistance ratios compared to a known susceptible strain sums.ac.irird.fr.

Biochemical assays can complement bioassays by directly measuring the activity or sensitivity of target enzymes like acetylcholinesterase nih.govoup.com. Insensitive AChE can be detected using biochemical methods, providing evidence for target-site resistance nih.govoup.comird.fr. For example, microplate assays for insensitive acetylcholinesterase have been used to estimate carbamate resistance in mosquito populations nih.gov.

Molecular methods have become increasingly valuable for resistance monitoring, allowing for the detection of specific resistance-associated mutations or gene expression levels researchgate.netmdpi.com. Techniques such as PCR-based assays or sequencing can identify known mutations like the G119S mutation in the ace-1 gene nih.govd-nb.infoplos.orgapmen.org. Monitoring the expression levels of detoxification genes, particularly cytochrome P450s and esterases, can also provide insights into the prevalence of metabolic resistance researchgate.netmbimph.comliverpool.ac.ukplos.org. Molecular diagnostics offer an innovative solution for resistance management by enabling timely alternation between different modes of action mdpi.com.

Surveillance programs should be strategically designed to target key pest species in agricultural settings where 2,3,5-Trimethacarb is used. This involves regular collection of pest samples from different locations and at various time points to capture spatial and temporal variations in resistance levels pnas.org. Data from monitoring efforts are crucial for informing resistance management strategies and making informed decisions about insecticide use mdpi.com.

Strategies for Mitigating the Evolution of Resistance

Mitigating the evolution of resistance to 2,3,5-Trimethacarb requires the implementation of integrated pest management (IPM) strategies that reduce selection pressure and preserve the susceptibility of pest populations tamu.educroplife.org.aucroplife.org.auepa.gov. Key strategies include:

Rotation and Alternation of Insecticides: This involves alternating the use of insecticides with different modes of action (MoA) croplife.org.aucroplife.org.auepa.govnih.govirac-online.org. By rotating between different chemical classes, the selection pressure on any single resistance mechanism is reduced, slowing down the development of resistance croplife.org.aucroplife.org.au. It is recommended to rotate between compounds from different IRAC (Insecticide Resistance Action Committee) MoA groups croplife.org.aucroplife.org.auirac-online.org.

Integrated Pest Management (IPM): IPM is a holistic approach that combines various control methods, including cultural practices, biological control, and the judicious use of chemical control croplife.org.aucroplife.org.auepa.govirac-online.org. Reducing reliance solely on chemical insecticides through practices like crop rotation, using resistant varieties, and conserving natural enemies can significantly lower selection pressure epa.govirac-online.org.

Application of Lethal Rates: Applying insecticides at recommended, lethal rates is important to minimize the survival of partially resistant individuals tamu.eduirac-online.org. Using sub-lethal doses can inadvertently select for resistance tamu.edu.

Targeting Susceptible Life Stages: Applying insecticides when pests are in their most susceptible life stages can improve efficacy and reduce the need for repeated applications croplife.org.au.

Monitoring and Adaptive Management: Continuous monitoring of resistance levels allows for adaptive management, where control strategies are adjusted based on the observed resistance patterns mdpi.comepa.gov.

Implementing these strategies requires a thorough understanding of the pest biology, the mechanisms of resistance in the target population, and the modes of action of available insecticides croplife.org.aucroplife.org.au.

Cross-Resistance Patterns with Other AChE Inhibitors and Insecticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to another insecticide, even if the pest population has not been directly exposed to the second compound apmen.org. This is particularly relevant for insecticides sharing the same mode of action or detoxification pathways apmen.orgpnas.org.

As an AChE inhibitor, 2,3,5-Trimethacarb belongs to the carbamate class of insecticides. Cross-resistance between carbamates and organophosphates is common because both classes primarily target acetylcholinesterase researchgate.netpjoes.comnih.govcdnsciencepub.comd-nb.infoplos.orgapmen.orgnih.govoup.comird.frpnas.orglinksglobal.orgoup.com. Target-site modifications in AChE, such as the G119S mutation, can confer resistance to both carbamates and organophosphates nih.govd-nb.infoplos.orgapmen.org. Metabolic resistance mechanisms, particularly the overexpression of esterases and certain cytochrome P450 enzymes, can also lead to cross-resistance between these two classes ahdb.org.uknih.govmbimph.comliverpool.ac.ukplos.org.

Cross-resistance patterns with other insecticide classes, such as pyrethroids, organochlorines (like DDT), and neonicotinoids, are generally less direct as they have different target sites apmen.orgpnas.org. Pyrethroids and DDT primarily target voltage-gated sodium channels, while neonicotinoids act on nicotinic acetylcholine (B1216132) receptors plos.orgapmen.orgahdb.org.ukpnas.org. However, metabolic resistance mechanisms can sometimes confer broad-spectrum resistance to multiple insecticide classes if the detoxification enzymes involved can metabolize a range of compounds ahdb.org.uknih.govmbimph.comliverpool.ac.ukplos.org. For instance, overexpression of certain cytochrome P450s has been linked to cross-resistance between carbamates and pyrethroids in some mosquito populations liverpool.ac.ukplos.org. Similarly, elevated esterase activity in the cotton aphid has been shown to contribute to cross-resistance involving organophosphates, carbamates, and pyrethroids ahdb.org.ukjst.go.jp.

Understanding these cross-resistance patterns is vital for designing effective resistance management strategies, particularly when selecting insecticides for rotation or mixtures apmen.orgliverpool.ac.ukpnas.org. Rotating insecticides with different modes of action is a key principle to avoid selecting for populations that are cross-resistant to multiple compounds croplife.org.aucroplife.org.auepa.govnih.govirac-online.org.

Comparative Studies and Analogues of 2,3,5 Trimethacarb

Structure-Activity Relationships (SAR) of Trimethacarb Isomers (2,3,5- vs. 3,4,5-Trimethacarb)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For isomers like 2,3,5-Trimethacarb and 3,4,5-Trimethacarb, subtle differences in the position of methyl groups on the phenyl ring can influence their interaction with biological targets, such as enzymes, and their behavior in the environment. While both are N-methylcarbamate insecticides sharing the same core chemical formula (C₁₁H₁₅NO₂) and molecular weight (193.24 g/mol ), the positional isomerism of the trimethyl substitution on the phenyl ring differentiates them nih.govherts.ac.uk. The 2,3,5-isomer has methyl groups at the 2, 3, and 5 positions, whereas the 3,4,5-isomer has them at the 3, 4, and 5 positions nih.govherts.ac.uk. These structural variations can lead to differences in their physical and chemical properties, affecting their biological activities and environmental fates.

Differential Biological Activities and Environmental Fates

The biological activity of carbamate (B1207046) insecticides primarily stems from their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function nih.govnih.gov. This inhibition is reversible for carbamates nih.gov. While both isomers of trimethacarb are AChE inhibitors, the specific positioning of the methyl groups can influence the efficacy and binding affinity to the enzyme. Although specific comparative data on the AChE inhibition profiles solely for the 2,3,5- and 3,4,5-isomers of trimethacarb were not extensively detailed in the search results, the principle of stereoisomerism affecting biological activity and environmental fate is well-established for chiral pesticides researchgate.netmichberk.comjuniperpublishers.comdiva-portal.orgresearchgate.net.

Differences in structure can also impact environmental fate processes such as biodegradation, hydrolysis, and mobility in soil and water herts.ac.ukwho.intiastate.edu. One source indicates that the rate of biodegradation was slightly greater for 3,4,5-trimethacarb when compared to 2,3,5-trimethacarb nih.gov. Trimethacarb is described as moderately soluble in water, quite volatile, and with a slight risk of leaching to groundwater herts.ac.uk. It is not generally persistent in soil systems and may degrade quickly via hydrolysis in aquatic systems herts.ac.uk. However, available data were considered insufficient to fully assess the environmental fate of trimethacarb, with data gaps noted for degradation studies (hydrolysis and photodegradation in water), soil metabolism, mobility, dissipation, and accumulation epa.gov.

Comparative Analysis with Other N-Methylcarbamate Insecticides

Trimethacarb belongs to the class of N-methylcarbamate insecticides, which share the common mechanism of action involving reversible inhibition of acetylcholinesterase nih.govresearchgate.net. Other common N-methylcarbamates include aldicarb, carbofuran (B1668357), carbaryl, methomyl (B1676398), oxamyl, and propoxur (B1679652) nih.govresearchgate.net. While they share a similar mode of action, their specific chemical structures lead to variations in their properties, including their AChE inhibition profiles and ecotoxicological responses.

Differences in AChE Inhibition Profiles

The potency and specificity of AChE inhibition can vary among different N-methylcarbamate insecticides due to differences in their chemical structures. These structural differences influence how effectively they bind to and carbamoylate the active site of the AChE enzyme nih.govnih.gov. While a detailed comparative analysis of the AChE inhibition profile of trimethacarb specifically against a wide range of other N-methylcarbamates was not found, studies on various carbamates highlight that their inhibitory strength can differ jspb.rujppres.commdpi.comnih.gov. For example, some carbamates are classified as highly toxic based on their LD50 values, while others are moderately or low in toxicity, reflecting differences in their biological potency, which is often linked to AChE inhibition jspb.ruresearchgate.net.

Variations in Ecotoxicological Response